![molecular formula C16H18N4O B2913209 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 496039-87-3](/img/structure/B2913209.png)
1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have significant biological activity and are often used in the development of novel inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrimidine and a triazole ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Tuberculostatic Activity
Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, which bear resemblance to 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, have been synthesized and evaluated for their tuberculostatic activity. This highlights the compound's potential application in developing treatments for tuberculosis by exploring the structure-activity relationships of its analogs (Titova et al., 2019).
Heterocyclic Synthesis
The utility of 1-(4-substituted-aminophenyl)ethanones in heterocyclic synthesis has been discussed, showing the importance of derivatives similar to this compound. These compounds serve as critical intermediates for synthesizing various heterocyclic systems such as thiophene, oxazole, triazole, and pyrimidine, demonstrating the compound's role in the broader context of medicinal chemistry and drug development (Salem et al., 2021).
Potential Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines, which are structurally related to the compound , has identified several derivatives as active mediator release inhibitors, suggesting their potential as antiasthma agents. This application is significant for respiratory medicine, indicating the compound's relevance in developing new treatments for asthma (Medwid et al., 1990).
Inhibitors of 15-Lipoxygenase
The synthesis and evaluation of new derivatives, including the synthesis of compounds related to this compound, have shown potential as inhibitors of 15-lipoxygenase. This enzyme is a target for anti-inflammatory and anticancer drugs, underscoring the compound's potential in therapeutic applications (Asghari et al., 2016).
Wirkmechanismus
Target of Action
The compound 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to interact with a variety of targets, including enzymes like phosphodiesterases , kinases , and receptors like RORγt
Mode of Action
The mode of action of [1,2,4]triazolo[1,5-a]pyrimidines involves binding to their target proteins and modulating their activity . For instance, when acting as kinase inhibitors, they prevent the phosphorylation of substrates, thereby affecting signal transduction pathways .
Biochemical Pathways
The biochemical pathways affected by [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific targets. For example, as kinase inhibitors, they can affect pathways like the JAK-STAT signaling pathway . As RORγt inverse agonists, they can modulate the activity of Th17 cells and affect immune responses .
Pharmacokinetics
Modifications in the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, such as the insertion of a methyleneamino linker and a phenyl ring, have been reported to increase oral bioavailability .
Result of Action
The molecular and cellular effects of [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific targets and the pathways they affect. For instance, as kinase inhibitors, they can inhibit cell proliferation and induce apoptosis . As RORγt inverse agonists, they can modulate immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,2,4]triazolo[1,5-a]pyrimidines. For instance, the synthesis of these compounds can be influenced by reaction temperature . Additionally, these compounds have been found to be thermally stable, with decomposition temperatures in the range of 454-476 °C .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tps are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the TP compound.
Cellular Effects
Tps have been reported to exhibit significant cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Tps have been demonstrated to be thermally stable with decomposition temperatures in the range of 454-476 °C .
Dosage Effects in Animal Models
Tps have shown significant inhibitory activity with IC50 values in the nanomolar range .
Metabolic Pathways
Tps are known to interact with various enzymes and cofactors .
Transport and Distribution
Tps are known to interact with various transporters and binding proteins .
Subcellular Localization
Tps are known to interact with various cellular compartments and organelles .
Eigenschaften
IUPAC Name |
1-[7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-12-5-7-13(8-6-12)15-14(11(3)21)10(2)19-16-17-9-18-20(15)16/h5-9,15H,4H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSBXZLDMPWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2913126.png)

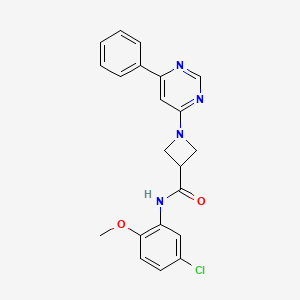
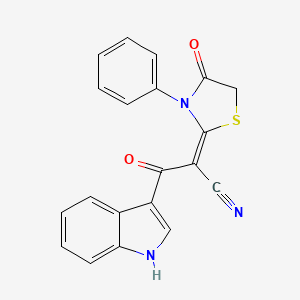
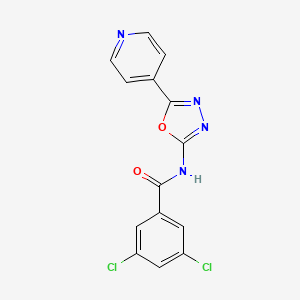
![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2913133.png)



![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2913142.png)
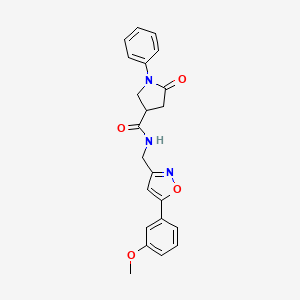
![9-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2913146.png)
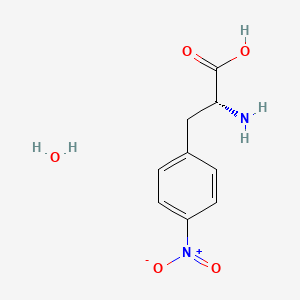
![7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913148.png)